molecular formula C9H12O2S B1266847 4-(2-Thienyl)butanoic acid methyl ester CAS No. 20828-66-4

4-(2-Thienyl)butanoic acid methyl ester

Cat. No. B1266847
CAS RN: 20828-66-4
M. Wt: 184.26 g/mol
InChI Key: FUTXOYOSYBCRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Thienyl)butanoic acid methyl ester derivatives has been explored in the context of materials for bulk-heterojunction polymer solar cells. Zhao et al. (2010) synthesized [6,6]-Thienyl-C61-butyric acid ester derivatives by a typical diazo addition under mild conditions without the need for high-temperature isomerization, demonstrating the compound's potential in photovoltaic applications (Zhao et al., 2010).

Molecular Structure Analysis

The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid, a related compound, and its derivatives, including methyl esters, have been analyzed using AM1 and MNDO methods. Buemi's study (1989) reveals insights into the geometry and electronic transitions, highlighting the stability of various conformations and their implications for the molecule's reactivity and properties (Buemi, 1989).

Chemical Reactions and Properties

The reactivity of thienyl derivatives towards electropolymerization has been explored, illustrating the potential for creating cross-linked and highly insoluble polymers. Dass et al. (2006) synthesized an ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid, which could be electropolymerized to form hard films, indicating its utility in developing conducting materials (Dass et al., 2006).

Physical Properties Analysis

Cimrová et al. (2015) reported on the synthesis of a low-bandgap copolymer incorporating thienyl derivatives, focusing on its photophysical and electrochemical properties. This research indicates that such compounds can significantly influence the performance of photovoltaic devices, with variations in molecular weight affecting the device's efficiency (Cimrová et al., 2015).

Chemical Properties Analysis

Studies on the chemical properties of thienyl derivatives often involve their potential as intermediates in synthesizing more complex molecules. For instance, the synthesis of thienyl-based cyclic depsipeptide units shows the versatility of these compounds in medicinal chemistry applications, highlighting their reactivity and the possibility of achieving high enantiomeric purity in synthesized products (Wang et al., 2013).

Scientific Research Applications

Electropolymerization and Polymer Properties

  • Electropolymerization : A study demonstrated the successful electropolymerization of a compound similar to 4-(2-Thienyl)butanoic acid methyl ester, which resulted in a highly cross-linked, insoluble polymer. This polymer exhibited desirable properties like hardness (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Analytical Chemistry Applications

  • Fluorogenic Labeling for High-Performance Liquid Chromatography (HPLC) : The methyl ester of a structurally similar compound was used as a fluorogenic labeling agent for HPLC, showing potential in the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Organic Synthesis and Biochemistry

  • Synthesis and Biochemical Applications : Research on related compounds revealed their roles in inhibiting mycolic acid biosynthesis, suggesting potential applications in targeting bacterial cell walls (Hartmann et al., 1994).

Organic Electronics

  • Organic Photovoltaic Materials : Studies on derivatives of 4-(2-Thienyl)butanoic acid methyl ester, such as [6,6]-Thienyl-C61-butyric acid methyl esters, have shown their effectiveness as acceptor materials in bulk-heterojunction polymer solar cells, enhancing the power conversion efficiency of these devices (Zhao et al., 2010).

Environmental Analysis

  • Herbicide Analysis in Soil : The compound has been used in the chromatographic analysis of chlorophenoxy acid herbicides and their esters in soil, demonstrating its utility in environmental monitoring (Rosales-Conrado et al., 2002).

Safety And Hazards

4-(2-Thienyl)butanoic acid methyl ester is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-thiophen-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTXOYOSYBCRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174946
Record name 4-(2-Thienyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)butanoic acid methyl ester

CAS RN

20828-66-4
Record name 4-(2-Thienyl)butanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Thienyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A catalytic amount of conc. H2SO4 (1 MI) was added to a solution of 4-(thiophen-2-yl)butanoic acid (1.2 g, 7.05 mmol) in dry MeOH (30 MI) at 0° C. The resulting reaction mixture was heated to 70° C. for 4 h, cooled to room temperature, and concentrated under reduced pressure. The mixture was then diluted with water and extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 5-10% EtOAc in petroleum ether) to get methyl 4-(thiophen-2-yl)butanoate (1.1 g, yield 89%). 1H NMR (300 MHz, CDCl3) δ 7.14-7.12 (m, 1H), 6.94-6.91 (m, 1H), 6.81-6.80 (m, 1H), 3.68 (s, 3H), 2.91-2.86 (t, J=7.5 Hz, 2H), 2.41-2.36 (m, 2H), 2.07-1.97 (m, 2H).
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1.2 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-(2-thienyl)butyric acid (4.25 g, 25.0 mmol) and 3 mL of concentrated sulfuric acid in 25 mL of methanol is heated at reflux for 2 hours. The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and saturated aqueous sodium carbonate solution. The organic layer is separated and passed through a short pad of silica gel. The filtrate is concentrated and purified by flash column chromatography eluting with 1:5 ethyl acetate:hexane to provide 4.02 g of 4-thiophen-2-yl-butyric acid methyl ester as a yellow oil, 1H NMR (DMSO-d6) δ 1.85 (quintet, J=7 Hz, 2H), 2.35 (t, J=7 Hz, 2H), 2.81 (t, J=7 Hz, 2H), 3.59 (s, 3H), 6.84 (m, 1 H), 6.95 (m, 1 H), 7.32 (dd, J=5, 1 Hz, 1H); MS 185.0 (M+H)+
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4.25 g
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3 mL
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25 mL
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